molecular formula C16H16O2 B14574494 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde CAS No. 61343-95-1

3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde

Cat. No.: B14574494
CAS No.: 61343-95-1
M. Wt: 240.30 g/mol
InChI Key: QFKYEOYDQOKPGP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde: is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . It is a benzaldehyde derivative characterized by the presence of two methyl groups and a 2-methylphenoxy group attached to the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde typically involves the reaction of 3,5-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. It is also used in the development of new pharmaceuticals .

Medicine: Its structural features make it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and polymers .

Mechanism of Action

Comparison with Similar Compounds

  • 3,5-Dimethylbenzaldehyde
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde
  • 3,4-Dimethylbenzaldehyde

Comparison: 3,5-Dimethyl-4-(2-methylphenoxy)benzaldehyde is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical reactions .

Properties

CAS No.

61343-95-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3,5-dimethyl-4-(2-methylphenoxy)benzaldehyde

InChI

InChI=1S/C16H16O2/c1-11-6-4-5-7-15(11)18-16-12(2)8-14(10-17)9-13(16)3/h4-10H,1-3H3

InChI Key

QFKYEOYDQOKPGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2C)C=O)C

Origin of Product

United States

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